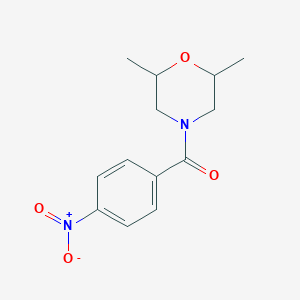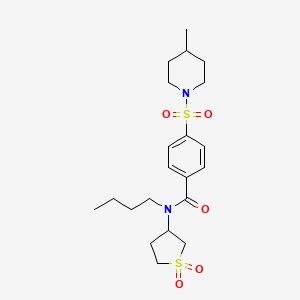
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a tetrazole ring, a fluorophenyl group, and a tolyl group, making it a unique molecule with interesting properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea typically involves multiple steps, starting with the preparation of the tetrazole ring One common method is the reaction of 4-fluorobenzonitrile with sodium azide in the presence of a suitable catalyst to form the tetrazole core
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste.
Análisis De Reacciones Químicas
Types of Reactions: 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The fluorophenyl group can be oxidized to form fluorophenol derivatives.
Reduction: The tetrazole ring can be reduced to form aminotetrazole derivatives.
Substitution: The tolyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Fluorophenol derivatives.
Reduction: Aminotetrazole derivatives.
Substitution: Substituted tolyl derivatives.
Aplicaciones Científicas De Investigación
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe in biological studies to understand the interaction of fluorophenyl groups with biological targets.
Industry: Use in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism by which 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with enzymes or receptors, while the tetrazole ring can participate in hydrogen bonding and other non-covalent interactions. The exact mechanism depends on the specific application and the biological or chemical system .
Comparación Con Compuestos Similares
1-(4-fluorophenyl)biguanide hydrochloride
4-fluorophenylhydrazine
Methanone, 1,1'- (1,4-phenylene)bis [1- (4-fluorophenyl)-, polymer with bis (4-hydroxyphenyl)methanone]
Uniqueness: 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea is unique due to its combination of tetrazole, fluorophenyl, and tolyl groups, which provide distinct chemical and physical properties compared to similar compounds
Propiedades
IUPAC Name |
1-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN6O/c1-11-2-6-13(7-3-11)19-16(24)18-10-15-20-21-22-23(15)14-8-4-12(17)5-9-14/h2-9H,10H2,1H3,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSKGDOQNSQCTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(2-methoxyphenyl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2888116.png)



![4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]naphthalene-1-sulfonamide](/img/structure/B2888124.png)

![(3Ar,8aR)-1,2,3,3a,5,6,7,7a,8,8a-decahydropyrrolo[3,4-b]pyrrolizine;dihydrochloride](/img/structure/B2888126.png)

![2-(allylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2888130.png)

![N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B2888132.png)


![(3-Oxo-2,8-dioxaspiro[4.5]decan-1-yl)methanesulfonyl chloride](/img/structure/B2888137.png)
